molecular formula C24H39N7O6S B15160612 N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine CAS No. 798540-09-7

N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine

Cat. No.: B15160612
CAS No.: 798540-09-7
M. Wt: 553.7 g/mol
InChI Key: JIUUYACNLLJXHH-RFZNHBKKSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine is a complex peptide compound with a unique structure that includes multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. Substitution reactions often require the use of protecting groups to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of this product yields methionine .

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine has several scientific research applications:

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and signaling molecules .

Comparison with Similar Compounds

Similar Compounds

    N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: This compound has a similar structure but includes different amino acid residues.

    L-Histidyl-L-tryptophyl-N~5~-(diaminomethylene)-L-ornithyl-L-prolyl-L-alanine: Another peptide with a similar backbone but different side chains.

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine is unique due to its specific combination of amino acids, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

798540-09-7

Molecular Formula

C24H39N7O6S

Molecular Weight

553.7 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C24H39N7O6S/c1-14(32)19(22(35)29-17(23(36)37)10-12-38-2)31-21(34)18(13-15-7-4-3-5-8-15)30-20(33)16(25)9-6-11-28-24(26)27/h3-5,7-8,14,16-19,32H,6,9-13,25H2,1-2H3,(H,29,35)(H,30,33)(H,31,34)(H,36,37)(H4,26,27,28)/t14-,16+,17+,18+,19+/m1/s1

InChI Key

JIUUYACNLLJXHH-RFZNHBKKSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)N)O

Canonical SMILES

CC(C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)N)O

Origin of Product

United States

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